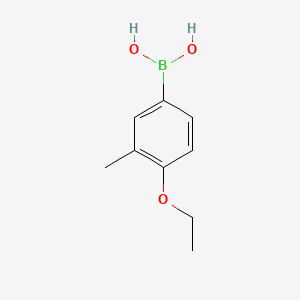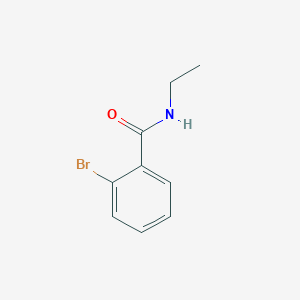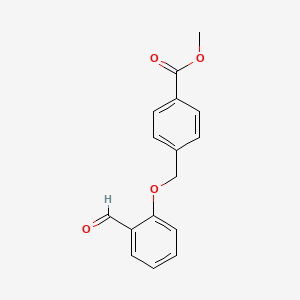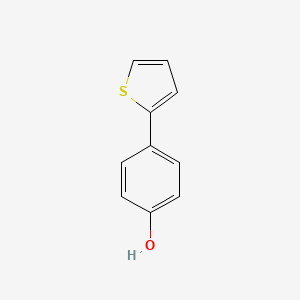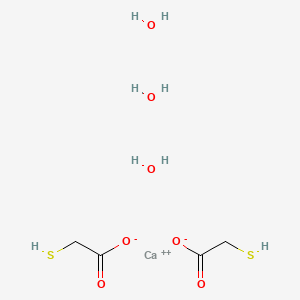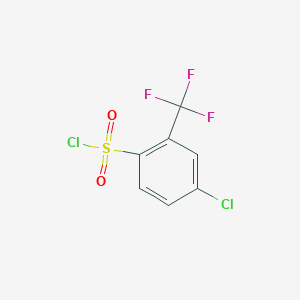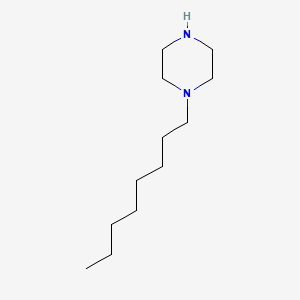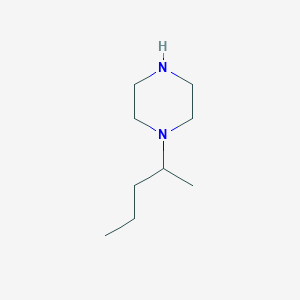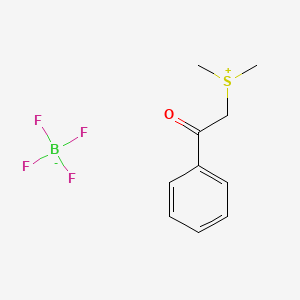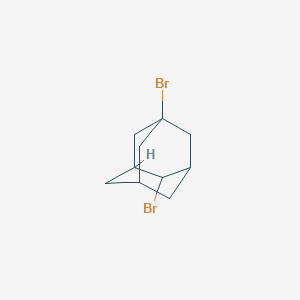
1,4-Dibromoadamantane
Vue d'ensemble
Description
1,4-Dibromoadamantane is a chemical compound with the empirical formula C10H14Br2 . It is a mixture of cis and trans isomers . The CAS number for this compound is 52918-86-2 .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, such as 1,4-Dibromoadamantane, involves various methods. One method involves the reaction of 1,3-dibromoadamantane with lithium in THF at room temperature . Another method involves a Friedel–Crafts reaction between cycloaliphatic 1,3-dibromadantane and aromatic hexaphenylbenzene .Molecular Structure Analysis
The molecular weight of 1,4-Dibromoadamantane is 294.03 . The SMILES string representation of its structure is BrC1C2CC3CC1CC(Br)(C3)C2 .Chemical Reactions Analysis
1,4-Dibromoadamantane can react with various compounds to form different products. For example, it can react with diphenylphosphide ions under photostimulation by the S RN 1 mechanism .Physical And Chemical Properties Analysis
1,4-Dibromoadamantane is a solid at room temperature with a melting point of 95-98 °C . Its molecular weight is 294.03 .Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
1,4-Dibromoadamantane has been studied for its reactions with nitromethane anions by the SRN1 mechanism. In research conducted by Santiago, Toledo, and Rossi (2003), the photostimulated reaction of 1,4-dibromoadamantane with −CH2NO2 anions in the presence of enolate anions of acetone resulted in the formation of monobromo-substitution products and a disubstitution product (Santiago, Toledo, & Rossi, 2003). This study contributes to the understanding of the reactivity and potential applications of 1,4-dibromoadamantane in organic synthesis.
Synthesis of Nanodiamonds
A notable application of 1,4-dibromoadamantane is in the synthesis of ultrasmall diamonds. Ekimov et al. (2019) reported the use of dibromoadamantane as a precursor for the mass synthesis of ultrasmall diamonds under high static pressure. The study highlighted that the formation of nanodiamonds from dibromoadamantane starts at a low temperature of 1000 K, providing a method for size-controlled synthesis of nanodiamonds (Ekimov et al., 2019).
Carbon Thin Films
Research has also explored the use of 1,4-dibromoadamantane in the preparation of carbon thin films. Shirafuji et al. (2009) utilized dibromoadamantane in plasma-enhanced chemical vapor deposition to create carbon thin films. The films prepared from dibromoadamantane exhibited higher thermal stability, hardness, and Young modulus compared to those from pure adamantane. This highlights the potential of 1,4-dibromoadamantane in the fabrication of advanced material coatings (Shirafuji et al., 2009).
Safety And Hazards
1,4-Dibromoadamantane should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
1,4-dibromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJZBMGMBABTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404016 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromoadamantane | |
CAS RN |
39646-72-5 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)
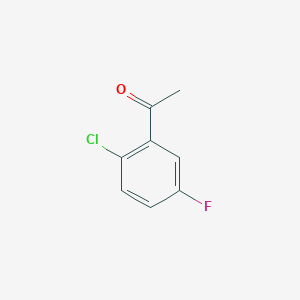
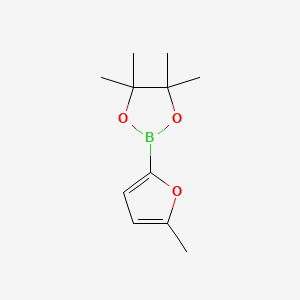
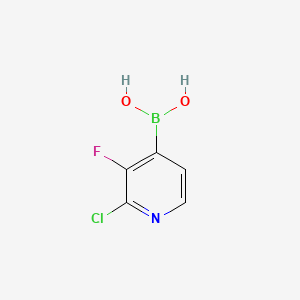
![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)
